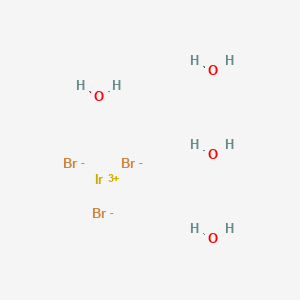

Bromuro de iridio(III) tetrahidratado

Descripción general

Descripción

Iridium(III) bromide tetrahydrate (IrBr3·4H2O) is an inorganic compound composed of iridium, bromine, and water. It is a white, crystalline solid that is insoluble in most organic solvents and is used in the synthesis of various organic compounds. Iridium(III) bromide tetrahydrate is also used in catalytic processes, as a catalyst for the oxidation of organic compounds, and in the production of polymersization initiators.

Aplicaciones Científicas De Investigación

Tratamiento de agua

La mayoría de los compuestos de bromuro metálico, incluido el bromuro de iridio(III) tetrahidratado, son solubles en agua y se pueden utilizar en el tratamiento de agua . Pueden ayudar en la eliminación de contaminantes y mejorar la calidad del agua.

Análisis químico

El this compound se puede utilizar en el análisis químico . Su alta solubilidad en agua lo convierte en un compuesto adecuado para diversas técnicas analíticas.

Detección de iones bromuro

El ion bromuro en una solución acuosa se puede detectar agregando disulfuro de carbono (CS2) y cloro . Esta propiedad del this compound se puede utilizar en diversas aplicaciones de investigación e industriales.

Investigación y desarrollo

Debido a sus propiedades únicas, el this compound se utiliza en diversas actividades de investigación y desarrollo . Se puede utilizar para estudiar las propiedades del iridio y sus compuestos.

Safety and Hazards

Iridium(III) bromide tetrahydrate is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . It is advised to avoid getting it in eyes, on skin, or on clothing, and to wear protective gloves, protective clothing, eye protection, and face protection . In case of inhalation, it is recommended to remove the person to fresh air and keep comfortable for breathing .

Relevant Papers Unfortunately, I could not find any specific papers related to Iridium(III) bromide tetrahydrate in the search results .

Mecanismo De Acción

Target of Action

Iridium(III) bromide tetrahydrate, also known as Iridium bromide (IrBr3), tetrahydrate, is a compound that primarily targets inorganic chemical reactions . It is often used as a catalyst in various chemical reactions due to its unique properties .

Mode of Action

The compound interacts with its targets through chemical reactions . For instance, Iridium(III) bromide can be formed by reacting iridium(II) bromide and bromine . Its tetrahydrate can be formed by reacting iridium dioxide dihydrate with hydrobromic acid . It can also be formed by the direct reaction of iridium and bromine at 8 atm and 570 °C .

Biochemical Pathways

For example, it reacts with germanium dibromide in hydrobromic acid solution to form a compound containing an Ir-Ge bond .

Pharmacokinetics

It’s important to note that most metal bromide compounds, including iridium(iii) bromide tetrahydrate, are highly water-soluble , which could potentially influence their bioavailability.

Result of Action

The primary result of the action of Iridium(III) bromide tetrahydrate is the facilitation of chemical reactions. For instance, when heated to 100 °C, it turns dark brown with the release of water and decomposes to iridium and bromine at higher temperatures .

Action Environment

The action of Iridium(III) bromide tetrahydrate is influenced by environmental factors such as temperature and pressure. For example, it can be formed by the direct reaction of iridium and bromine at 8 atm and 570 °C . Additionally, its solubility in water and its stability at different temperatures can affect its efficacy in facilitating chemical reactions .

Propiedades

IUPAC Name |

tribromoiridium;tetrahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3BrH.Ir.4H2O/h3*1H;;4*1H2/q;;;+3;;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAKXIULONBGRQW-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.Br[Ir](Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br3H8IrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70721553 | |

| Record name | Tribromoiridium--water (1/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70721553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

503.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13464-83-0 | |

| Record name | Tribromoiridium--water (1/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70721553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

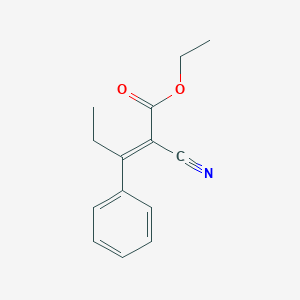

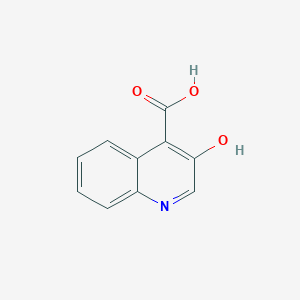

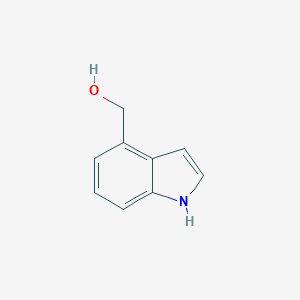

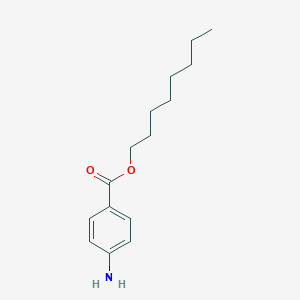

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(p-Hydroxyphenyl)-2-phenyl-4-[2-(phenylsulfonyl)ethyl]pyrazolidine-3,5-dione](/img/structure/B86144.png)

![Benzamide, N,N'-[iminobis(9,10-dihydro-9,10-dioxo-5,1-anthracenediyl)]bis-](/img/structure/B86157.png)